molecular formula C16H16O2 B14569833 (5-Ethyl-2-hydroxyphenyl)(4-methylphenyl)methanone CAS No. 61750-25-2

(5-Ethyl-2-hydroxyphenyl)(4-methylphenyl)methanone

Cat. No.: B14569833
CAS No.: 61750-25-2
M. Wt: 240.30 g/mol
InChI Key: LTDGNBAJRYLCBN-UHFFFAOYSA-N
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Description

(5-Ethyl-2-hydroxyphenyl)(4-methylphenyl)methanone: is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two aromatic rings, one substituted with an ethyl and a hydroxyl group, and the other with a methyl group. The methanone group bridges these two aromatic rings, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-2-hydroxyphenyl)(4-methylphenyl)methanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 5-ethyl-2-hydroxybenzene (resorcinol) is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (5-Ethyl-2-hydroxyphenyl)(4-methylphenyl)methanone can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can also be reduced to form alcohol derivatives. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings. Halogenation, nitration, and sulfonation are examples of such reactions, often using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Br2 in the presence of a catalyst like FeBr3.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: (5-Ethyl-2-hydroxyphenyl)(4-methylphenyl)methanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which (5-Ethyl-2-hydroxyphenyl)(4-methylphenyl)methanone exerts its effects depends on its interaction with molecular targets. The hydroxyl and methanone groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • (5-Ethyl-2-hydroxyphenyl)(4-chlorophenyl)methanone
  • (5-Ethyl-2-hydroxyphenyl)(4-methoxyphenyl)methanone
  • (5-Ethyl-2-hydroxyphenyl)(4-nitrophenyl)methanone

Comparison:

Compared to its analogs, (5-Ethyl-2-hydroxyphenyl)(4-methylphenyl)methanone is unique due to the presence of the methyl group on the aromatic ring. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets. For example, the methyl group can enhance the compound’s lipophilicity, affecting its distribution within biological systems. Additionally, the electronic effects of the methyl group can alter the compound’s reactivity in chemical reactions, making it distinct from its analogs.

Properties

CAS No.

61750-25-2

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(5-ethyl-2-hydroxyphenyl)-(4-methylphenyl)methanone

InChI

InChI=1S/C16H16O2/c1-3-12-6-9-15(17)14(10-12)16(18)13-7-4-11(2)5-8-13/h4-10,17H,3H2,1-2H3

InChI Key

LTDGNBAJRYLCBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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